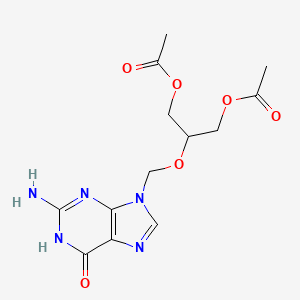

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate

Descripción general

Descripción

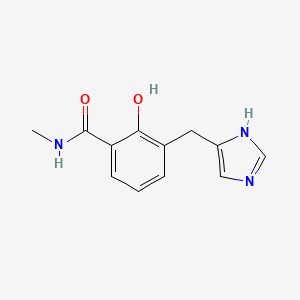

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate is a synthetic compound that serves as an intermediate in the production of antiviral drugs, particularly ganciclovir. Ganciclovir is known for its efficacy against viruses of the herpes family, including cytomegalovirus (CMV). The compound’s structure includes a guanine base linked to a 1,3-diacetoxy-2-propoxymethyl group, which enhances its antiviral properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate typically involves the alkylation of guanine derivatives. One common method includes the direct alkylation of appropriately substituted 2-aminopurines, such as guanine derivatives. This process often results in a mixture of N-9 and N-7 alkylated isomers .

Industrial Production Methods

Industrial production methods focus on optimizing the yield and purity of the desired N-9 alkylated isomer. This is achieved through the use of specific solvents and reaction conditions that favor the formation of the N-9 isomer over the N-7 isomer. For example, the addition of acetic acid to the alkylation mixture can help control the reaction and improve the selectivity for the N-9 isomer .

Análisis De Reacciones Químicas

Types of Reactions

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the acetoxy groups, yielding 9-(1,3-dihydroxy-2-propoxymethyl)guanine.

Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s structure for specific applications.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or basic conditions to cleave the acetoxy groups.

Oxidation and Reduction: Specific reagents and conditions depend on the desired modifications but may include common oxidizing or reducing agents.

Major Products

The primary product of hydrolysis is 9-(1,3-dihydroxy-2-propoxymethyl)guanine, which is a key intermediate in the synthesis of ganciclovir .

Aplicaciones Científicas De Investigación

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of antiviral compounds.

Biology: Studied for its effects on viral DNA synthesis and its potential as an antiviral agent.

Medicine: Integral in the production of ganciclovir, which is used to treat CMV infections in immunocompromised patients.

Industry: Employed in the large-scale production of antiviral drugs

Mecanismo De Acción

The compound exerts its effects primarily through its conversion to ganciclovir. Ganciclovir inhibits viral DNA synthesis by incorporating into the viral DNA and causing chain termination. This inhibition is facilitated by the phosphorylation of ganciclovir to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA .

Comparación Con Compuestos Similares

Similar Compounds

Acyclovir: Another antiviral compound used to treat herpes simplex virus infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections.

Uniqueness

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate is unique due to its specific structure, which allows for the efficient synthesis of ganciclovir. Its acetoxy groups enhance its solubility and reactivity, making it a valuable intermediate in antiviral drug production .

Propiedades

Fórmula molecular |

C13H17N5O6 |

|---|---|

Peso molecular |

339.30 g/mol |

Nombre IUPAC |

[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate |

InChI |

InChI=1S/C13H17N5O6/c1-7(19)22-3-9(4-23-8(2)20)24-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21) |

Clave InChI |

NSZKHEYZLNPIEJ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole](/img/structure/B8681135.png)

![10-(Thiophen-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B8681163.png)

![5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B8681206.png)